molecular formula C14H17ClN2O6 B13738543 2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate CAS No. 2183-38-2

2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate

Cat. No.: B13738543
CAS No.: 2183-38-2
M. Wt: 344.75 g/mol
InChI Key: ORVMNJUUJWSZDQ-UHFFFAOYSA-N
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Description

2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is an organic compound with a complex structure It is characterized by the presence of a dinitrophenyl group, a chlorobutanoate group, and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate typically involves multiple steps. One common method includes the nitration of phenol to introduce nitro groups, followed by the alkylation of the phenol derivative with 1-methylpropyl halide. The final step involves the esterification of the resulting compound with 2-chlorobutanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chlorobutanoate group can undergo nucleophilic substitution. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with similar functional groups but lacking the nitro and chlorobutanoate groups.

    2-Chloro-3-methylbutane: A related compound with a similar chlorobutanoate group but different overall structure.

Uniqueness

2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

2183-38-2

Molecular Formula

C14H17ClN2O6

Molecular Weight

344.75 g/mol

IUPAC Name

(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate

InChI

InChI=1S/C14H17ClN2O6/c1-4-9(3)14(15,5-2)13(18)23-12-7-6-10(16(19)20)8-11(12)17(21)22/h6-9H,4-5H2,1-3H3

InChI Key

ORVMNJUUJWSZDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)(C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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